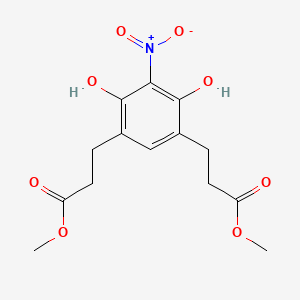
Dimethyl 3,3'-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is an organic compound characterized by its unique chemical structure, which includes two ester groups, two hydroxyl groups, and a nitro group attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate typically involves the esterification of 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-(4,6-dihydroxy-1,3-phenylene)dipropanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Dimethyl 3,3’-(4,6-dihydroxy-5-chloro-1,3-phenylene)dipropanoate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is unique due to the presence of both hydroxyl and nitro groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
88421-76-5 |
|---|---|
Molecular Formula |
C14H17NO8 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
methyl 3-[2,4-dihydroxy-5-(3-methoxy-3-oxopropyl)-3-nitrophenyl]propanoate |
InChI |
InChI=1S/C14H17NO8/c1-22-10(16)5-3-8-7-9(4-6-11(17)23-2)14(19)12(13(8)18)15(20)21/h7,18-19H,3-6H2,1-2H3 |
InChI Key |
REZJLMCWJCLNMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C(=C1O)[N+](=O)[O-])O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















